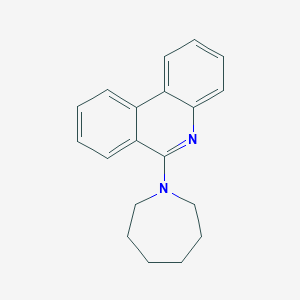
6-(6-アミノヘキサナミド)ヘキサン酸
概要
説明
6-(6-Aminohexanamido)hexanoic acid is an organic compound with the molecular formula C12H24N2O3. It is a white to off-white solid that is slightly soluble in water and organic solvents. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
6-(6-Aminohexanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of protein and peptide interactions, as well as in the development of bioconjugates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
Mode of Action
The mode of action of “6-(6-Aminohexanamido)hexanoic acid” is based on the molecules mimicking the side chain of lysine in fibrin and interacting with LBS of Plm/Plg . This interaction competitively prevents Plm/Plg from binding to fibrin (ogen) .
Result of Action
The result of the action of “6-(6-Aminohexanamido)hexanoic acid” leads to the inhibition of Plm-induced fibrin degradation . This suggests that the compound may have a role in the regulation of fibrinolysis.
Action Environment
It is recommended to keep the compound in a dark place, sealed in dry conditions, and at room temperature .
生化学分析
Biochemical Properties
6-(6-Aminohexanamido)hexanoic acid plays a significant role in biochemical reactions, particularly in the context of protein and peptide cross-linking. It interacts with enzymes, proteins, and other biomolecules through its amino and carboxyl groups. These interactions often involve the formation of peptide bonds, which are crucial for the stability and function of proteins. For instance, 6-(6-Aminohexanamido)hexanoic acid can interact with lysine residues in proteins, facilitating the formation of stable cross-links that enhance protein structure and function .
Cellular Effects
The effects of 6-(6-Aminohexanamido)hexanoic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells. Additionally, 6-(6-Aminohexanamido)hexanoic acid can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, 6-(6-Aminohexanamido)hexanoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding often involves the formation of hydrogen bonds and ionic interactions, which stabilize the complex. Furthermore, 6-(6-Aminohexanamido)hexanoic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(6-Aminohexanamido)hexanoic acid can change over time. This compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Over time, the degradation products of 6-(6-Aminohexanamido)hexanoic acid can affect cellular function, leading to changes in cell viability and metabolic activity. Long-term studies have shown that prolonged exposure to 6-(6-Aminohexanamido)hexanoic acid can result in alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 6-(6-Aminohexanamido)hexanoic acid vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range results in optimal cellular function, while doses above this range cause adverse effects .
Metabolic Pathways
6-(6-Aminohexanamido)hexanoic acid is involved in several metabolic pathways, including those related to amino acid metabolism and protein synthesis. It interacts with enzymes such as transaminases and dehydrogenases, which play crucial roles in these pathways. The presence of 6-(6-Aminohexanamido)hexanoic acid can alter the levels of metabolites and influence the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, 6-(6-Aminohexanamido)hexanoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation. The distribution of 6-(6-Aminohexanamido)hexanoic acid within cells can affect its activity and function, as it may localize to specific cellular compartments where it exerts its effects .
Subcellular Localization
The subcellular localization of 6-(6-Aminohexanamido)hexanoic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it influences metabolic processes, or to the nucleus, where it affects gene expression. The precise localization of 6-(6-Aminohexanamido)hexanoic acid within cells is essential for its role in biochemical reactions and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: 6-(6-Aminohexanamido)hexanoic acid can be synthesized through the reaction of 6-aminohexanoic acid with hexanoyl chloride under anhydrous conditions. The reaction typically involves the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of 6-(6-Aminohexanamido)hexanoic acid may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Types of Reactions:
Oxidation: 6-(6-Aminohexanamido)hexanoic acid can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can participate in substitution reactions, where the amino or carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted amides or esters.
類似化合物との比較
6-Aminohexanoic acid: A precursor in the synthesis of 6-(6-Aminohexanamido)hexanoic acid.
Hexanoyl chloride: Used in the synthesis of the compound.
6-(6-Aminohexanoylamino)hexanoic acid: A structurally similar compound with similar properties.
Uniqueness: 6-(6-Aminohexanamido)hexanoic acid is unique due to its ability to form stable amide bonds, making it highly valuable in the synthesis of bioconjugates and cross-linked polymers. Its versatility in various chemical reactions and applications in multiple scientific fields further distinguishes it from other similar compounds.
特性
IUPAC Name |
6-(6-aminohexanoylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c13-9-5-1-3-7-11(15)14-10-6-2-4-8-12(16)17/h1-10,13H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENLYKHSZCPRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NCCCCCC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274289 | |
| Record name | 6-(6-aminohexanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2014-58-6 | |
| Record name | 6-(6-aminohexanamido)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and crystal structure of 6-(6-Aminohexanamido)hexanoic acid hydrate?
A1: The molecular formula of 6-(6-Aminohexanamido)hexanoic acid hydrate is C12H24N2O3 · nH2O []. Its molecular weight (Mr) is 262.3 g/mol. The crystal structure is monoclinic, belonging to the space group P21/c. The unit cell dimensions are a = 17.649(2) Å, b = 4.915(1) Å, c = 17.516(2) Å, and β = 107.26(1)° [].
Q2: How does the crystal structure of 6-(6-Aminohexanamido)hexanoic acid hydrate influence its properties?
A2: The molecules of 6-(6-Aminohexanamido)hexanoic acid exist as zwitterions in the crystal structure []. They form a three-dimensional network through four N-H···O hydrogen bonds with neighboring molecules. The water molecules present in the hydrate also participate in N-H···O and O-H···O hydrogen bonds, further strengthening this network. This extensive hydrogen bonding network significantly influences the compound's physical properties, such as its melting point and solubility.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




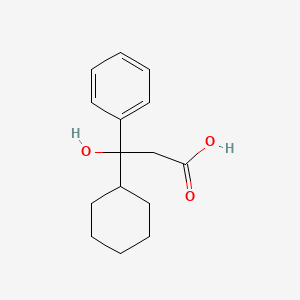
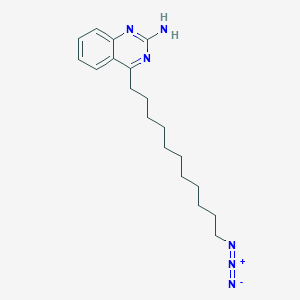
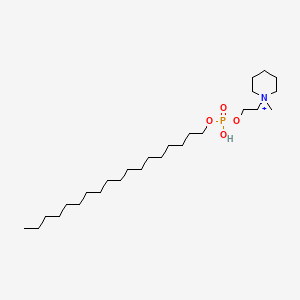
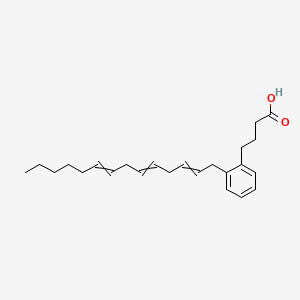
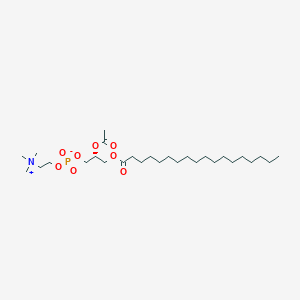


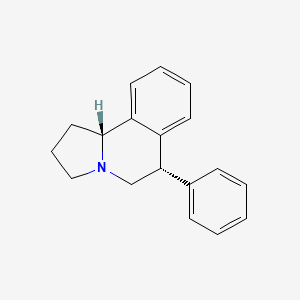
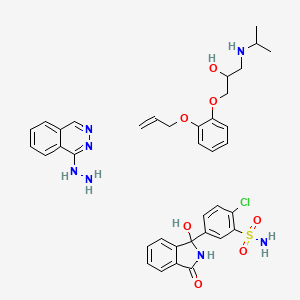

![Acetic acid [2-(4-acetamido-6-phenyl-1,3,5-triazin-2-yl)phenyl] ester](/img/structure/B1221648.png)
